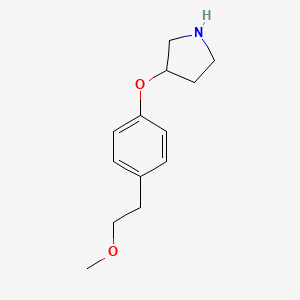

4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether

Description

Historical Development and Discovery

The development of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether emerged from the broader historical context of pyrrolidine chemistry and aromatic ether synthesis. Pyrrolidine itself, also known as tetrahydropyrrole, was first discovered in the 1850s as a component of bone oil obtained through the destructive distillation of bones. This early discovery laid the foundation for understanding five-membered nitrogen heterocycles and their potential applications in organic synthesis.

The systematic study of pyrrolidine derivatives gained momentum throughout the late 19th and early 20th centuries as organic chemists recognized the importance of nitrogen-containing heterocycles in natural products and pharmaceutical compounds. The development of synthetic methodologies for creating pyrrolidine ethers, such as 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether, represents a more recent advancement in organic chemistry, likely occurring within the last several decades as part of medicinal chemistry research programs.

The specific compound 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether, identified by Chemical Abstracts Service number 946727-13-5, represents a targeted synthetic achievement designed for research applications. The compound's development likely followed from structure-activity relationship studies in medicinal chemistry, where researchers systematically modified molecular structures to optimize biological activity or chemical properties. The incorporation of the methoxyethyl substituent suggests deliberate molecular design aimed at modulating the compound's pharmacological or physicochemical properties.

Position within Pyrrolidine Ether Chemical Family

4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether occupies a distinctive position within the pyrrolidine ether chemical family, representing a sophisticated example of heterocyclic ether chemistry. The pyrrolidine ring system, characterized by its five-membered saturated nitrogen heterocycle, serves as the foundation for this chemical family. Pyrrolidine ethers are distinguished by their ability to combine the basicity and nucleophilicity of the nitrogen center with the electron-donating properties of ether oxygen atoms.

Within this chemical family, the compound demonstrates several unique structural features that differentiate it from simpler pyrrolidine ethers. The presence of the methoxyethyl substituent on the phenyl ring creates a molecular architecture that incorporates multiple ether functionalities, distinguishing it from compounds containing only the pyrrolidine-phenyl ether linkage. This structural complexity positions the compound as a representative of advanced pyrrolidine ether design, suitable for applications requiring specific molecular recognition or biological activity.

The relationship between 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether and other members of the pyrrolidine ether family can be understood through systematic structural comparisons. Related compounds in this family include simpler phenyl pyrrolidinyl ethers without additional substituents, as well as more complex molecules containing extended aromatic systems or additional heterocyclic components. The methoxyethyl substitution pattern provides this compound with distinct physicochemical properties compared to unsubstituted analogs.

| Structural Component | Chemical Significance | Position in Family |

|---|---|---|

| Pyrrolidine ring | Five-membered nitrogen heterocycle | Core heterocyclic unit |

| Phenyl ether linkage | Aromatic ether connectivity | Primary structural bridge |

| Methoxyethyl substituent | Aliphatic ether functionality | Secondary modification |

| Overall molecular framework | Multi-functional architecture | Advanced family member |

Nomenclature and Structural Identity

The systematic nomenclature of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is 3-[4-(2-methoxyethyl)phenoxy]pyrrolidine, which accurately describes the molecular connectivity and substitution pattern. This nomenclature system begins with the pyrrolidine ring as the parent structure and describes the phenoxy substituent attached at the 3-position of the pyrrolidine ring.

The molecular formula C₁₃H₁₉NO₂ provides essential information about the compound's atomic composition, indicating thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of 221.3 grams per mole reflects the substantial size of this organic molecule and its potential for diverse intermolecular interactions. The Chemical Abstracts Service number 946727-13-5 serves as a unique identifier for the compound in chemical databases and literature.

Structural representation through Simplified Molecular Input Line Entry System notation provides a compact description of the molecular connectivity: COCCC1C=CC(=CC=1)OC1CNCC1. This notation system enables precise communication of molecular structure across different chemical software platforms and databases. The InChI key IFQVEYUAIINTRX-UHFFFAOYSA-N provides an additional layer of structural identification that facilitates database searching and compound verification.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ | Atomic composition |

| Molecular Weight | 221.3 g/mol | Molecular mass |

| Chemical Abstracts Service Number | 946727-13-5 | Unique identifier |

| MDL Number | MFCD08688046 | Database reference |

| International Union of Pure and Applied Chemistry Name | 3-[4-(2-methoxyethyl)phenoxy]pyrrolidine | Systematic nomenclature |

Significance in Organic and Medicinal Chemistry

The significance of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether in organic and medicinal chemistry stems from its unique combination of structural features that make it valuable for pharmaceutical research and chemical biology applications. The compound exemplifies modern approaches to molecular design, where multiple pharmacophoric elements are combined within a single molecular framework to achieve desired biological or chemical properties. The pyrrolidine moiety contributes basicity and potential for hydrogen bonding interactions, while the aromatic ether system provides opportunities for pi-pi stacking and aromatic interactions with biological targets.

In medicinal chemistry, compounds containing pyrrolidine rings have demonstrated significant therapeutic potential across multiple disease areas. The pyrrolidine ring system is present in numerous marketed drugs and drug candidates, including compounds used for neurological disorders, cardiovascular diseases, and infectious diseases. The specific structural arrangement in 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether, with its phenyl ether connectivity and methoxyethyl substitution, represents a sophisticated approach to optimizing molecular properties for biological activity.

The compound's significance extends to its utility as a chemical building block and research tool. The multiple functional groups present in the molecule provide opportunities for further chemical modification and derivatization, making it valuable for structure-activity relationship studies and medicinal chemistry optimization programs. The ether functionalities can undergo various chemical transformations, while the pyrrolidine nitrogen can participate in acid-base chemistry and coordination reactions.

From an organic chemistry perspective, the compound represents an achievement in synthetic methodology, demonstrating the ability to construct complex molecular architectures through systematic application of organic reactions. The synthesis of such compounds typically requires multiple synthetic steps and careful control of reaction conditions to achieve the desired substitution patterns and functional group compatibility. The successful preparation and characterization of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether reflects advances in synthetic organic chemistry that enable the creation of increasingly sophisticated molecular structures.

The research applications of this compound span multiple areas of chemical and biological investigation. Its use in chemical biology research allows for the exploration of protein-small molecule interactions and cellular pathway modulation. The compound's structural features make it suitable for studies of molecular recognition, enzyme inhibition, and receptor binding, contributing to fundamental understanding of biological processes and potential therapeutic interventions.

| Research Application | Structural Basis | Chemical Significance |

|---|---|---|

| Medicinal chemistry | Pyrrolidine pharmacophore | Drug development potential |

| Chemical biology | Multi-functional architecture | Biological probe utility |

| Synthetic methodology | Complex molecular framework | Synthetic chemistry advancement |

| Structure-activity studies | Modifiable functional groups | Optimization opportunities |

Properties

IUPAC Name |

3-[4-(2-methoxyethyl)phenoxy]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-9-7-11-2-4-12(5-3-11)16-13-6-8-14-10-13/h2-5,13-14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWDKHMNQHMXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether typically involves the reaction of 4-(2-Methoxyethyl)phenol with 3-pyrrolidinol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted ethers or esters.

Scientific Research Applications

Chemistry

4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether is utilized as:

- Building Block : It serves as a precursor for synthesizing more complex organic molecules.

- Ligand in Coordination Chemistry : The compound can form complexes with metal ions, which are useful in catalysis and material science.

Biology

The compound's biological applications include:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways or disease processes.

- Cell Signaling Modulation : It shows potential in altering signaling pathways related to cell growth and differentiation.

Medicine

In medicinal chemistry, this compound is being investigated for:

- Anti-inflammatory Properties : Studies suggest it can inhibit the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary research indicates efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether using a carrageenan-induced edema model in rats. Results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Anticancer Efficacy

In vitro assays on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells demonstrated that treatment with this compound led to decreased cell viability and induced apoptosis. The mechanism involved arresting the cell cycle at the G2/M phase by inhibiting tubulin polymerization.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 release | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme inhibition | Selective inhibition of MAPKs |

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid

- Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) RPD3 in Magnaporthe oryzae, with 50% inhibition at 1 µM compared to trichostatin A (1.5 µM) .

- Structural Advantage : The boronic acid group enhances target binding via reversible covalent interactions, whereas the methoxyethylphenyl group improves solubility.

- Limitation: Reduced metabolic stability compared to non-boronic analogs.

4-(2-Methoxyethyl)piperazinyl Derivatives

- SAR Study : Replacement of the pyrrolidinyl ether with a piperazinyl group (e.g., in UC Berkeley’s MBX2319 analogs) reduced antibacterial activity by 3–5-fold. The pyrrolidinyl ether’s smaller ring size likely enhances conformational flexibility for target engagement .

Cyclic Ether-Substituted Phenyl Derivatives

- Dioxanyl Substituents : Compounds with dioxanyl groups at R6 (e.g., 21d) showed 10-fold lower activity than pyrrolidinyl ether analogs, attributed to steric hindrance and reduced hydrogen-bonding capacity .

2,3-Epoxypropyl 4-(2-Methoxyethyl)phenyl Ether

- Properties : LogP = 1.82, molecular weight = 208.26 g/mol .

- Application : Used as a precursor in epoxy resin synthesis. The absence of a pyrrolidinyl group simplifies its chromatographic separation but limits pharmacological utility .

4-Chlorophenyl Phenyl Ether

Research Findings and Implications

- Pharmacological Potential: The pyrrolidinyl ether’s conformational flexibility and hydrogen-bonding capacity make it superior to rigid analogs (e.g., dioxanyl) in target binding .

- Synthetic Scalability : Microbial production methods for 4-(2-methoxyethyl)phenyl derivatives are cost-effective for industrial-scale synthesis .

- Toxicity Considerations : Acidic substituents (e.g., sulfonyl groups) on phenyl rings reduce permeability and increase cytotoxicity, as seen in ethyl ether derivatives .

Biological Activity

4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether is a compound that has attracted attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and biological effects based on existing research findings.

The primary biological activity of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether is its interaction with various receptors and enzymes in the body. It acts as an agonist for certain receptors, which can lead to significant physiological effects. The compound's specific binding interactions can modulate receptor activity, influencing pathways related to neurotransmission and metabolic processes.

Cellular Effects

The compound exhibits significant cellular effects, including:

- Cell Signaling : Alters pathways related to growth and differentiation.

- Gene Expression : Modulates gene expression profiles by interacting with transcription factors.

- Metabolic Activity : Influences metabolic flux by interacting with metabolic enzymes.

These effects indicate that the compound can play a role in regulating various cellular processes, potentially impacting conditions such as sleep disorders and metabolic syndromes.

Dosage Effects

Research indicates that the biological activity of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether is dose-dependent. Lower doses may enhance beneficial effects, while higher doses can lead to toxicity. Understanding these thresholds is crucial for therapeutic applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Neuropharmacological Effects : A study demonstrated that this compound enhances wakefulness and alertness by acting on orexin receptors, suggesting potential applications in treating sleep disorders.

- Cytotoxicity Assays : In vitro assays showed that the compound exhibits varying degrees of cytotoxicity against different cell lines, indicating its potential as a therapeutic agent or a candidate for drug development .

- Metabolic Pathway Analysis : Research has shown that this compound interacts with key metabolic enzymes involved in amino acid metabolism, affecting overall metabolic health .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether in laboratory settings?

- Methodological Answer :

- Protective Equipment : Use EN374-compliant gloves (e.g., nitrile) and Type P1/P95 respirators for aerosolized particles. For higher exposure, employ OV/AG/P99 respirators (US) or ABE1P3D (EU) .

- Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s face velocity.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. What synthetic methodologies are commonly employed for the preparation of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether?

- Methodological Answer :

- Key Reaction : Nucleophilic substitution between 3-pyrrolidinol and 4-(2-methoxyethyl)phenyl bromide.

- Conditions : React in anhydrous DMF with K₂CO₃ (1.5 eq) at 80–100°C for 12–24 hours under nitrogen .

- Purification : Isolate via silica gel chromatography (hexane:EtOAc 3:1, Rf ≈ 0.4) and confirm purity by HPLC (C18 column, methanol:H₂O 70:30, 1 mL/min) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR spectral data for 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether derivatives?

- Methodological Answer :

- Experimental Validation : Compare observed ¹H NMR signals (e.g., δ 4.43–5.45 ppm for ether protons) with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-31G* basis set) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate methoxyethyl protons (δ ~3.3–3.7 ppm) to adjacent carbons .

- Crystallographic Cross-Validation : Confirm stereochemistry via single-crystal X-ray diffraction (Cu-Kα radiation, 298 K) and compare with Cambridge Structural Database entries .

Q. What experimental strategies optimize stereochemical control in pyrrolidinyl ether derivatives during synthesis?

- Methodological Answer :

- Chiral Catalysis : Employ palladium-catalyzed asymmetric alkylation with (R)-BINAP ligand (5 mol%) in toluene at 60°C to achieve >90% enantiomeric excess (ee) .

- Analysis : Monitor ee via chiral HPLC (Chiralpak IA, hexane:isopropanol 90:10, 1 mL/min; retention times: 8.2 min (R) and 9.7 min (S)) .

- Byproduct Mitigation : Use low-temperature (−20°C) recrystallization from ethanol/water (4:1) to isolate enantiopure crystals .

Q. How can researchers analyze oxidative degradation products of 4-(2-Methoxyethyl)phenyl 3-pyrrolidinyl ether under accelerated stability conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to 40°C/75% RH for 30 days or 3% H₂O₂ at 25°C for 24 hours .

- Detection : Analyze degradation via LC-MS (ESI+, m/z 280 [M+H]⁺ for demethylated product). Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient .

- Mechanistic Insight : Perform DFT calculations (M06-2X/def2-TZVP) to identify susceptible bonds (e.g., methoxyethyl C-O) and propose degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.